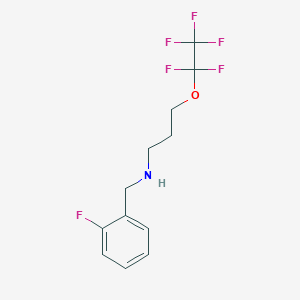
2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with a complex structure that includes a trifluoromethyl group, a triazole ring, and a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propan-1-amine Moiety: The final step involves the attachment of the propan-1-amine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring are known to enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine
- 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 3-(trifluoromethyl)phenyl-1H-1,2,4-triazole
Uniqueness
2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the combination of its structural features, including the trifluoromethyl group, triazole ring, and propan-1-amine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15F3N4 |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
2-methyl-1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-4-3-5-9(6-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20) |
Clé InChI |
KIQQCJTWTBCHEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)
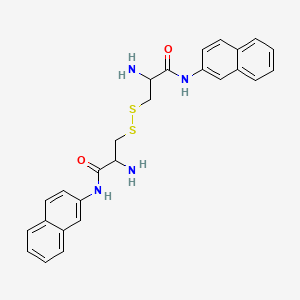
![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)
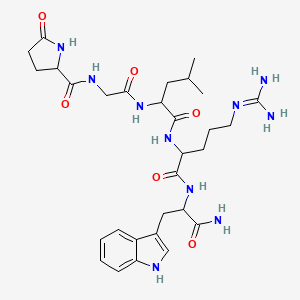
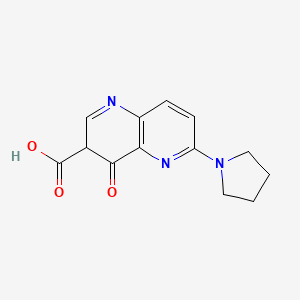

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
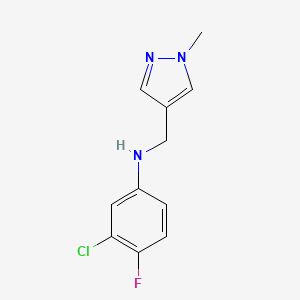


![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
